
Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone, also known as CDM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDM-1 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with the imidazo[2,1-b]thiazole scaffold, similar to the structure of Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone, have shown potential in anticancer therapy. They have been designed and synthesized based on virtual screening hit compounds and tested for cytotoxicity against human cancer cell lines . These compounds, due to their ability to inhibit VEGFR2, a critical protein in angiogenesis, have shown promise as potential inhibitors against specific cancer cell lines, such as MDA-MB-231, with IC50 values indicating their potency .
Anti-Tubercular Agents
Derivatives of Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone have been explored as potent anti-tubercular agents. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some of these compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as new therapeutic agents against tuberculosis .
Antifungal and Antibacterial Properties
The structural analogs of Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone have been reported to possess broad-spectrum pharmacological activities, including antifungal and antibacterial properties . These activities make them valuable in the development of new treatments for various fungal and bacterial infections.
Anti-Inflammatory Applications
Compounds bearing the imidazo[2,1-b]thiazole scaffold have also been associated with anti-inflammatory properties . This suggests that Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone and its derivatives could be further researched and developed as anti-inflammatory agents, potentially contributing to the treatment of chronic inflammatory diseases.
Antihypertensive Effects
Research has indicated that certain compounds with structures similar to Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone exhibit antihypertensive effects . These findings open up possibilities for the compound to be used in the management of hypertension, subject to further pharmacological studies and clinical trials.
CFTR-Selective Potentiators
The imidazo[2,1-b]thiazole scaffold, which is part of the chemical structure of Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone, has been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators . This application is particularly relevant for the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
Eigenschaften
IUPAC Name |
cyclohexyl-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-20(2)16-12-15(13-18-19-16)21-8-10-22(11-9-21)17(23)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXXEFPMHKXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Heptafluoropropan-2-yl)phenyl]boronic acid](/img/structure/B2859242.png)
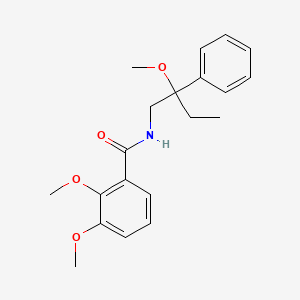

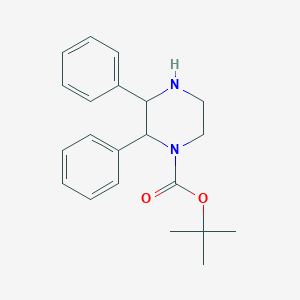
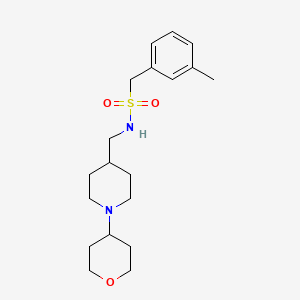
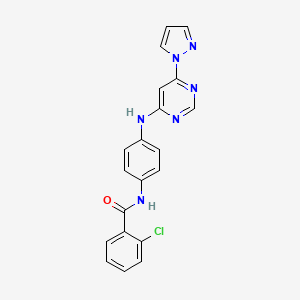


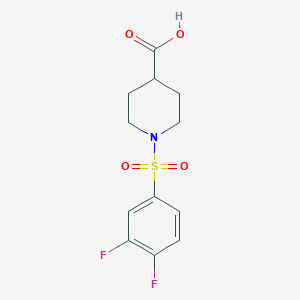

![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)
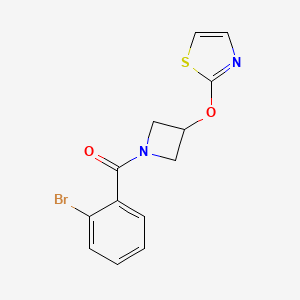
![5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole](/img/structure/B2859260.png)
